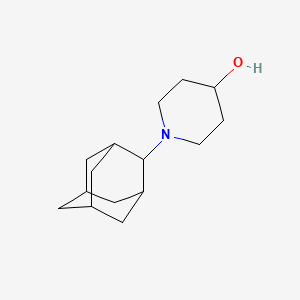![molecular formula C14H13N3O4S B5161360 N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B5161360.png)
N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]tetrahydro-2-furancarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]tetrahydro-2-furancarboxamide, also known as NTBC, is a synthetic chemical compound that has been shown to have significant scientific research applications. NTBC is a potent inhibitor of tyrosine hydroxylase, which is an enzyme involved in the production of the neurotransmitter dopamine.
作用机制
N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]tetrahydro-2-furancarboxamide works by inhibiting tyrosine hydroxylase, which is an enzyme involved in the production of the neurotransmitter dopamine. Tyrosine hydroxylase converts the amino acid tyrosine to L-DOPA, which is then converted to dopamine. This compound binds to the active site of tyrosine hydroxylase and prevents the conversion of tyrosine to L-DOPA, which reduces the production of dopamine.
Biochemical and Physiological Effects
This compound has been shown to have significant biochemical and physiological effects. In addition to its role in the treatment of HT1, this compound has been shown to have potential therapeutic applications in other diseases such as Parkinson's disease, schizophrenia, and addiction. This compound has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases. However, the long-term effects of this compound on the body are still not fully understood, and further research is needed to determine its safety and efficacy.
实验室实验的优点和局限性
N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]tetrahydro-2-furancarboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of tyrosine hydroxylase, which makes it a valuable tool for studying the role of dopamine in various biological processes. This compound is also relatively easy to synthesize and has good stability, which makes it a convenient compound to work with. However, there are also some limitations to using this compound in lab experiments. It is a synthetic compound, and its effects on biological systems may not fully reflect the effects of natural compounds. Additionally, the long-term effects of this compound on biological systems are not well understood, which could limit its use in certain experiments.
未来方向
There are several future directions for research on N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]tetrahydro-2-furancarboxamide. One area of research is to further understand the long-term effects of this compound on biological systems. This could involve studying the effects of this compound on different organs and tissues in animal models. Another area of research is to explore the potential therapeutic applications of this compound in other diseases beyond HT1. This could involve studying the effects of this compound on dopamine-related disorders such as Parkinson's disease and addiction. Finally, there is also a need to develop new and more potent inhibitors of tyrosine hydroxylase that could be used in the treatment of HT1 and other diseases.
合成方法
The synthesis method of N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]tetrahydro-2-furancarboxamide involves the reaction of 2-furancarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-nitroaniline and potassium thiocyanate to form the thiazole ring. The final step involves the reduction of the nitro group with hydrogen gas and palladium on carbon to form this compound.
科学研究应用
N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]tetrahydro-2-furancarboxamide has been extensively studied for its scientific research applications. One of the primary uses of this compound is in the treatment of hereditary tyrosinemia type 1 (HT1), a rare genetic disorder that affects the liver. HT1 is caused by a deficiency in fumarylacetoacetate hydrolase, an enzyme involved in the breakdown of tyrosine. The accumulation of toxic metabolites can lead to liver failure, kidney dysfunction, and neurological problems. This compound has been shown to be a potent inhibitor of tyrosine hydroxylase, which reduces the production of tyrosine and its toxic metabolites. This has led to significant improvements in the management of HT1.
属性
IUPAC Name |
N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4S/c18-13(12-2-1-7-21-12)16-14-15-11(8-22-14)9-3-5-10(6-4-9)17(19)20/h3-6,8,12H,1-2,7H2,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMOASHJJDNMZBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 1-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylate](/img/structure/B5161284.png)
![5'-allyl 3'-benzyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B5161285.png)
![N,N-dicyclohexyl-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5161295.png)

![2-[(3-methylbenzoyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5161304.png)
![5-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5161310.png)

![N,N-dimethyl-5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5161324.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5161339.png)

![2-ethyl-7-(2-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5161352.png)
![methyl 8-(4-fluorophenyl)-4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B5161368.png)
![3-benzyl-5-[(5-iodo-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5161377.png)
![5-[(3-{[4-(3-methoxypropyl)-1-piperidinyl]carbonyl}-5-isoxazolyl)methoxy]-2-methylpyridine](/img/structure/B5161381.png)
